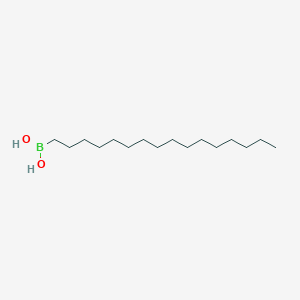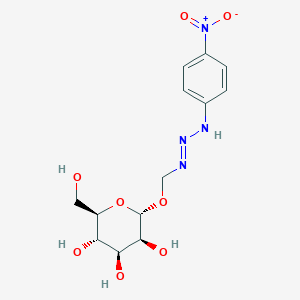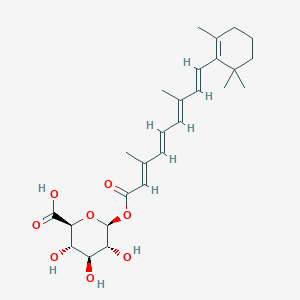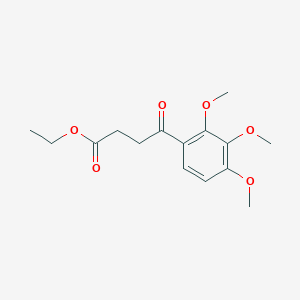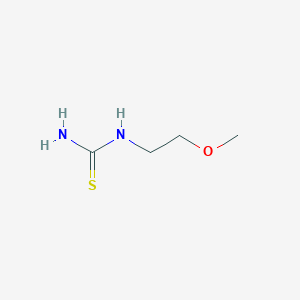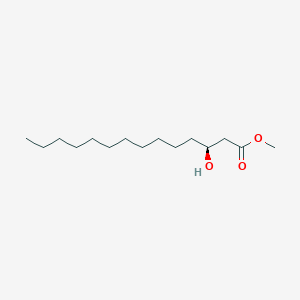
N-Tosyl-L-alanine
Overview
Description
N-Tosyl-L-alanine, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO4S and its molecular weight is 243.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Protein and DNA Structure Study : N-Tosyl-L-alanine is utilized in the study of protein and DNA structure, hydration, and binding of biomolecules. This is crucial in understanding the fundamental aspects of molecular biology and biochemistry (Jalkanen et al., 2006).
Pharmacological Applications : It has shown potent anti-inflammatory activity in animal models, suggesting its potential use in developing anti-inflammatory drugs (Hall et al., 1980).
Polymer Synthesis : N-(tert-butoxycarbonyl)-l-alanine, a derivative of this compound, is used as a monomer in the synthesis of novel polyacetylenes, indicating its significance in materials science (Gao, Sanda, & Masuda, 2003).
Agricultural Research : Research has indicated that plants uptake organic nitrogen independent of the nitrogen in the molecule, which includes compounds like this compound. This finding aids in understanding nutrient dynamics in the rhizosphere (Moran-Zuloaga et al., 2015).
Biotechnological Production : α-alanine, closely related to this compound, is essential in the metabolism of various organisms and serves as a precursor for many industrial chemicals, highlighting its biotechnological importance (Wang et al., 2021).
Cell Wall Biosynthesis Research : Studies have shown that this compound is involved in the ATP-dependent ligation of the first amino acid to the sugar moiety of the peptidoglycan precursor, which is a critical step in bacterial cell wall biosynthesis (Emanuele et al., 1996).
Food and Bioreactor Applications : Engineering Lactococcus lactis to produce L-alanine opens new avenues for its industrial production in food products or bioreactors (Hols et al., 1999).
Drug Development and Biological Studies : Alanine aminotransferase reactors based on polymer@Fe3O4 nanoparticles show great potential in anti-liver drug development and liver disease studies, indicating its significance in medical research (Feng et al., 2018).
Mechanism of Action
Target of Action
N-Tosyl-L-alanine is a synthetic amino acid that has been shown to have antiviral activity It has been shown to inhibit leukocyte elastase , which is involved in the degradation of extracellular matrix proteins .
Mode of Action
It is known to inhibit leukocyte elastase , which suggests that it may interact with this enzyme to prevent its activity. This interaction could result in changes to the enzyme’s function and subsequently affect the degradation of extracellular matrix proteins .
Biochemical Pathways
Given its inhibitory effect on leukocyte elastase , it can be inferred that it may impact the pathways involving the degradation of extracellular matrix proteins. The downstream effects of this could include alterations in cellular structure and function.
Result of Action
Its ability to inhibit leukocyte elastase suggests that it may have an impact on the structure and function of cells, particularly those involved in the degradation of extracellular matrix proteins .
Safety and Hazards
While the specific safety and hazards of N-Tosyl-L-alanine are not specified in the search results, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar compounds .
Biochemical Analysis
Biochemical Properties
N-Tosyl-L-alanine interacts with various enzymes and proteins. For instance, it reacts with leukocyte esterase (LE), a key enzyme involved in the immune response . This interaction is used for the quantitative determination of urinary leukocyte esterase .
Cellular Effects
The effects of this compound on cells are primarily related to its interaction with leukocyte esterase. By reacting with this enzyme, this compound can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as leukocyte esterase. This interaction results in changes in enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, it has been used in a paper-based analytical device to detect leukocyte esterase as a point-of-care quantitative test for urinary tract infection .
Properties
IUPAC Name |
(2S)-2-[(4-methylphenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-7-3-5-9(6-4-7)16(14,15)11-8(2)10(12)13/h3-6,8,11H,1-2H3,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXKHFZRJYXXFA-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353271 | |
| Record name | N-Tosyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21957-58-4 | |
| Record name | N-Tosyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tos-Ala-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of N-Tosyl-L-alanine described in the provided research papers?
A: While this compound itself is not investigated as a therapeutic agent in these papers, its derivatives are explored for potential pharmaceutical applications. One study describes the synthesis and evaluation of diazomethyl ketone and chloromethyl ketone analogs of N-Tosyl amino acids, including this compound, for their anti-inflammatory activity. [] These analogs demonstrated notable anti-inflammatory effects in animal models.
Q2: How is this compound utilized in analytical chemistry according to the provided research?
A: One study describes a control system to monitor the performance of urinary reagent-strip tests for leukocytes, which relies on the presence of leukocyte esterase. [] This system utilizes a buffered solution containing sonicated leukocytes, the esterase activity of which is measured using this compound ester of 5-phenyl-3-hydroxypyrrole as the substrate. This application highlights the use of this compound derivatives in developing quality control measures for diagnostic tests.
Q3: Can you elaborate on the structural features of this compound and their relevance to its applications?
A: this compound is a chiral molecule derived from the amino acid L-alanine. One study investigated the hydrogen bonding properties of benzenesulfonamides, including this compound, using NMR titration and X-ray crystallography. [] This research provided insights into the molecular recognition processes involving this compound, which are crucial for its use in various applications such as the development of enzyme inhibitors and chiral resolving agents.
Q4: How is this compound employed in the synthesis of pharmaceutical intermediates?
A: A research paper describes a process utilizing this compound as a chiral resolving agent in the preparation of optically active piperazine derivatives. [] This process highlights the utility of this compound in synthesizing enantiomerically pure compounds, which are crucial for developing pharmaceuticals with improved efficacy and safety profiles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


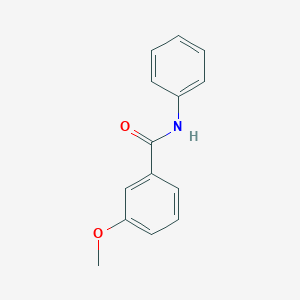

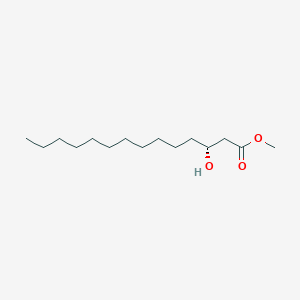
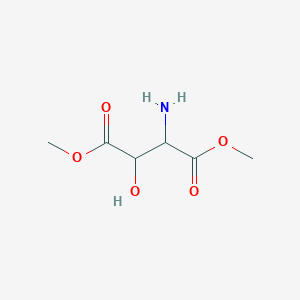
![1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine](/img/structure/B16839.png)

